p-Nitrophenyl phosphate magnesium salt
Description
Significance as a Chromogenic Substrate in Phosphatase Assays
The primary significance of p-Nitrophenyl phosphate (B84403) as a substrate is its role in chromogenic assays for detecting phosphatase activity. wikipedia.org Phosphatase enzymes, including alkaline phosphatase (ALP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs), catalyze the hydrolysis of the phosphate group from pNPP. karger.comneb.com This enzymatic cleavage releases two products: inorganic phosphate and p-nitrophenol (pNP). wikipedia.org
Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which imparts an intense yellow color to the solution. karger.comsciencellonline.com This colored product has a distinct maximum absorbance of light at a wavelength of 405 nm. wikipedia.orgbiocompare.com The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn corresponds to the activity of the phosphatase enzyme in the sample. clearchemdiagnostics.com This relationship allows for the straightforward quantification of enzyme activity using a spectrophotometer or microplate reader. sciencellonline.com
The pNPP-based assay offers several key advantages that contribute to its widespread use:
Simplicity and Cost-Effectiveness : The assay is a simple "mix-and-measure" procedure that does not require complex instrumentation or expensive reagents, making it highly cost-effective. neb.comnih.gov
High Sensitivity : The method is highly sensitive, capable of detecting low levels of phosphatase activity, with some assays detecting as little as 3 nanograms of enzyme. biocompare.com
Wide Linear Range : The reaction rate can be measured over a broad range of substrate concentrations, as the concentration of pNPP is typically not a limiting factor. wikipedia.orgupenn.edu
Versatility : It is a non-specific substrate, making it suitable for assaying a wide variety of phosphatases, including alkaline, acid, protein tyrosine, and serine/threonine phosphatases. neb.comnih.gov
Kinetic Studies : Unlike some other methods, the pNPP assay allows for the use of substrate concentrations well above the Michaelis constant (Km), which is advantageous for studying enzyme kinetics. neb.com
The reaction is, however, sensitive to experimental conditions such as pH, temperature, and the presence of inhibitors or activators, which must be carefully controlled for precise and reliable results. wikipedia.org
Historical Development of p-Nitrophenyl Phosphate-Based Methodologies
The use of artificial substrates to measure enzyme activity was a significant advancement in clinical chemistry and biochemical research. The journey of pNPP from a novel compound to a standard laboratory reagent involved several key milestones.
The first documented use of p-nitrophenyl phosphate for the determination of phosphatases was by Ohmori in 1937. karger.comupenn.edu However, the widespread adoption of this method was initially hampered by the lack of sufficiently pure substrate. karger.com
A pivotal moment in the history of pNPP-based assays came in 1946 with the work of Otto A. Bessey, Oliver H. Lowry, and Mary Jane Brock. scirp.orgnih.gov They developed a robust and rapid method for determining alkaline phosphatase activity using just five cubic millimeters of serum. upenn.eduscirp.org Their method capitalized on the properties of pNPP, where the colorless substrate is cleaved to form p-nitrophenol, a compound that is highly colored in alkaline solutions but colorless in acid. upenn.edu This allowed for a simple procedure: after incubating the serum with the substrate, the reaction was stopped by adding a strong alkali like sodium hydroxide (B78521) (NaOH), and the resulting yellow color was measured directly. karger.comupenn.edu This endpoint procedure was significantly simpler than previous methods, such as the Fiske and SubbaRow phosphate assay. upenn.edu
Further evolution of the methodology occurred in 1966 when Bowers and McComb introduced a kinetic procedure. clearchemdiagnostics.com This approach involved continuously monitoring the rate of p-nitrophenol formation at 405 nm, providing a more dynamic measure of enzyme activity. karger.comclearchemdiagnostics.com The kinetic method has since undergone various modifications and has been recommended by professional organizations like the American Association for Clinical Chemistry (AACC) for routine analysis of alkaline phosphatase. clearchemdiagnostics.com These developments solidified the pNPP-based assay as a fundamental technique in enzymology.
Overview of Enzymatic Applications in Biochemical Research
The simplicity and versatility of pNPP have led to its application in a vast array of biochemical and research contexts. Its primary use is the quantitative determination of phosphatase activity across different classes of this enzyme superfamily.
Key Applications Include:
Enzyme-Linked Immunosorbent Assay (ELISA) : pNPP is one of the most common chromogenic substrates for alkaline phosphatase (ALP), which is a frequently used enzyme conjugate for secondary antibodies in ELISA. biocompare.comleinco.com In this application, the ALP-conjugated antibody binds to its target, and the subsequent addition of pNPP results in a color change, allowing for the quantification of the target antigen in the sample. biocompare.com
General Phosphatase Activity Assays : The substrate is routinely used to measure the activity of various purified or partially purified phosphatases, including acid phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases. neb.comnih.gov This is crucial for characterizing enzyme function and purity.
Enzyme Kinetics : pNPP is an ideal substrate for studying the kinetic properties of phosphatases. Researchers can determine key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand the enzyme's efficiency and its interaction with substrates. nih.gov
High-Throughput Screening (HTS) : The simple, colorimetric nature of the pNPP assay makes it highly amenable to HTS for the discovery of novel phosphatase inhibitors. nih.gov Potential drug candidates can be rapidly screened for their ability to reduce the rate of p-nitrophenol production.
Clinical Diagnostics : Assays measuring alkaline phosphatase levels using pNPP are important in diagnosing and monitoring conditions such as liver and bone diseases, where serum ALP levels are often elevated. nih.gov
Soil Science : In environmental science, pNPP-based assays are used to measure soil phosphatase activity. This serves as a key indicator of soil health, microbial activity, and the rate of phosphorus mineralization, which is vital for nutrient cycling.
While pNPP is an excellent general substrate, it is important to note its limitation as a small, artificial molecule that may not fully represent the complex physiological conditions and structures of natural protein substrates. wikipedia.org
Data Tables
Table 1: Kinetic Parameters of Various Phosphatases with p-Nitrophenyl Phosphate (pNPP)
This table presents Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for different phosphatases using pNPP as the substrate. These values are indicative of the enzyme's affinity for the substrate and its maximum catalytic rate under specific conditions.
| Enzyme Source/Type | pH | Buffer | Km (mM) | Vmax (µmol/min/unit) | Reference |
| Calf Intestinal Alkaline Phosphatase | 9.5 | Glycine-NaOH | 0.4 | 1.6 | |
| Calf Intestinal Alkaline Phosphatase | 11.0 | Tris-HCl | 0.76 | 3.12 | |
| Protein Phosphatases (general range) | N/A | N/A | 0.5 - 10 | N/A | neb.com |
Data sourced from various biochemical studies. Conditions such as temperature and specific buffer components can influence these values.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4MgNO6P |
|---|---|
Molecular Weight |
241.38 g/mol |
IUPAC Name |
magnesium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+2/p-2 |
InChI Key |
ZKQFFJINYSGALM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Methodological Frameworks for Phosphatase Activity Assessment Utilizing P Nitrophenyl Phosphate Magnesium Salt
Spectrophotometric Assay Principles
Spectrophotometry forms the foundation for quantifying phosphatase activity using p-Nitrophenyl phosphate (B84403) magnesium salt. The method relies on the enzymatic hydrolysis of the colorless pNPP substrate into the yellow-colored p-nitrophenol product. wikipedia.orgelabscience.com The intensity of the resulting color is directly proportional to the amount of phosphatase activity in the sample. pubcompare.ai
Colorimetric Detection of p-Nitrophenol Product at Specific Wavelengths
The utility of pNPP as a substrate is anchored in the distinct spectral properties of its hydrolyzed product, p-nitrophenol (pNP). Under alkaline conditions, pNP exists in its phenolate (B1203915) form, which imparts an intense yellow color to the solution. elabscience.comsciencellonline.com This color change is quantifiable via spectrophotometry, with the maximal absorbance peak consistently reported at 405 nm. ulab360.comneb.comneb.comsciencellonline.comstemcell.comthomassci.comsigmaaldrich.comsigmaaldrich.com This wavelength is the standard for most ELISA and other phosphatase assays using pNPP. mabtech.cominterchim.fr
While 405 nm is the most common wavelength for detection in alkaline buffers, the spectral characteristics of pNP are pH-dependent. In acidic or neutral conditions, the protonated form of pNP exhibits different absorption maxima. nih.gov Research has identified other characteristic absorption peaks for pNP, such as 317 nm and 400 nm, which can be utilized under specific acidic conditions or in the presence of interfering substances. researchgate.netnih.govacs.org A multi-wavelength detection method can determine accurate amounts of both acidic and basic forms of pNP, overcoming underestimations that can occur with single-wavelength measurements in certain pH ranges. nih.gov
| Wavelength | Condition | Form of p-Nitrophenol | Common Application |
|---|---|---|---|
| 405 nm | Alkaline (pH > 8) | p-Nitrophenolate (deprotonated) | Standard for ELISA and most phosphatase assays. stemcell.comthomassci.comsigmaaldrich.commabtech.cominterchim.fr |
| 317 nm | Acidic | p-Nitrophenol (protonated) | Used in specific UV spectrophotometry applications, particularly to avoid interference. researchgate.netnih.gov |
| 400 nm | Basic | p-Nitrophenolate (deprotonated) | Alternate peak for the yellow phenolate form, sometimes cited alongside 405 nm. researchgate.netnih.govacs.org |
Kinetic and Endpoint Measurement Strategies
Assays utilizing pNPP can be performed using two primary measurement strategies: kinetic and endpoint. sigmaaldrich.commabtech.com The choice between these methods depends on the specific requirements of the experiment, such as the need for real-time data or the processing of a large number of samples.
Endpoint assays involve incubating the enzyme with the pNPP substrate for a fixed period, after which the reaction is terminated. interchim.fr The termination is typically achieved by adding a strong alkaline solution, such as Sodium Hydroxide (B78521) (NaOH), which denatures the enzyme and ensures the p-nitrophenol product is fully converted to its yellow phenolate form for a stable reading. neb.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This approach is straightforward, highly reproducible, and well-suited for applications where a single measurement point is sufficient. sigmaaldrich.comsigmaaldrich.com
Kinetic assays , also referred to as continuous or timed assays, involve monitoring the absorbance at 405 nm at regular intervals as the reaction proceeds. neb.commabtech.cominterchim.fr This strategy allows for the determination of the initial velocity of the reaction, providing more detailed information about the enzyme's kinetics. neb.comneb.com Unlike endpoint assays, the reaction is not stopped; instead, the rate of color development is measured over time. interchim.fr This can be particularly advantageous as it ensures the measurement is taken during the linear phase of the reaction. neb.com
| Feature | Endpoint Strategy | Kinetic Strategy |
|---|---|---|
| Principle | Reaction runs for a fixed time, then is stopped before a single measurement. sigmaaldrich.comsigmaaldrich.com | Absorbance is measured continuously or at multiple time points as the reaction proceeds. mabtech.cominterchim.fr |
| Stopping the Reaction | Yes, typically with a strong base like NaOH. neb.comsigmaaldrich.com | No, the reaction is monitored in real-time. interchim.fr |
| Primary Output | Total product formed over the incubation period. sigmaaldrich.com | Initial reaction velocity (rate of product formation). neb.comneb.com |
| Advantages | Simple, allows for delayed readings, high throughput. sigmaaldrich.com | Provides detailed kinetic data, ensures measurement in the linear range. neb.com |
Enzyme-Linked Immunosorbent Assay (ELISA) Protocols
p-Nitrophenyl phosphate is a classic and widely used chromogenic substrate for alkaline phosphatase in ELISA procedures. wikipedia.orgstemcell.comsigmaaldrich.comsigmaaldrich.cominterchim.fr Its ability to produce a soluble, colored end product makes it an excellent choice for quantitative immunoassays. thomassci.comsigmaaldrich.com
Integration in Alkaline Phosphatase-Mediated ELISA Systems
In a typical ELISA workflow, an alkaline phosphatase (AP) enzyme is conjugated to a secondary antibody or another detection molecule like streptavidin. mabtech.com After the immunological binding steps are complete and unbound reagents are washed away, the pNPP substrate solution is added. interchim.fr The AP enzyme catalyzes the hydrolysis of pNPP, producing the yellow p-nitrophenol. stemcell.cominterchim.fr The intensity of this yellow color, measured at 405 nm, is directly proportional to the quantity of AP enzyme present, which in turn correlates with the amount of the target analyte captured in the assay. pubcompare.aisciencellonline.comstemcell.com This system provides a sensitive and reliable method for detection. sigmaaldrich.com
Buffering and Substrate Preparation Considerations for ELISA
The performance of the pNPP substrate in an ELISA system is critically dependent on the reaction environment, particularly the buffer composition and pH. Alkaline phosphatases require an alkaline pH for optimal activity. researchgate.net Consequently, pNPP is typically dissolved in a buffer with a pH between 9.5 and 10.4. sigmaaldrich.cominterchim.frbio-world.com
Commonly used buffers include diethanolamine (B148213) and glycine (B1666218) buffers. sigmaaldrich.comsigmaaldrich.comresearchgate.net These buffers are often supplemented with magnesium ions (e.g., from Magnesium Chloride), as Mg²⁺ is a crucial cofactor for alkaline phosphatase activity. sigmaaldrich.comsigmaaldrich.comresearchgate.net Some formulations may also include Zinc Chloride. sigmaaldrich.comsigmaaldrich.com The substrate itself can be sourced as a powder, pre-weighed tablets for convenient and reproducible preparation, or as a stabilized, ready-to-use liquid solution that combines the pNPP, buffer, and magnesium cations. stemcell.comsigmaaldrich.cominterchim.frinterchim.frthermofisher.com
| Buffer System | Typical pH | Key Components | Notes |
|---|---|---|---|
| Diethanolamine | 9.8 | 1 M Diethanolamine, 0.5 mM MgCl₂. sigmaaldrich.comresearchgate.net | A widely used and recommended buffer for AP in ELISA. stemcell.commabtech.com |
| Glycine | 10.4 | 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂. sigmaaldrich.comsigmaaldrich.com | An alternative buffer system that also includes zinc as a cofactor. |
| Tris-HCl | 9.5 | 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂. interchim.fr | Another common buffer used for preparing pNPP working solutions. |
High-Throughput Screening (HTS) Implementations
The simplicity and robustness of the pNPP-based colorimetric assay make it highly suitable for high-throughput screening (HTS) applications. nih.gov HTS methodologies require assays that are fast, reproducible, and amenable to automation in multiwell plate formats (e.g., 96-well or 384-well plates). cosmobio.co.jp
The pNPP assay meets these criteria effectively. It is a homogeneous, "add-and-read" assay that involves adding a single substrate reagent to the samples and measuring the resulting absorbance. This straightforward protocol minimizes hands-on time and is easily adapted for robotic liquid handling systems. cosmobio.co.jp The assay can be used to screen large libraries of compounds for potential inhibitors or activators of phosphatases. Its low cost and the stability of the colorimetric signal further enhance its utility in large-scale screening campaigns. wikipedia.org The ability to perform the assay in either kinetic or endpoint mode provides flexibility for different HTS objectives.
Adaptations for High-Throughput Phosphatase Assays
The inherent simplicity and robustness of the pNPP assay make it exceptionally well-suited for high-throughput screening (HTS). amsbio.comantibodies-online.com Its "mix-and-measure" format, which often involves adding a single reagent to initiate the reaction, eliminates the need for wash steps or reagent transfers, streamlining the process for automation. amsbio.combioassaysys.com Key adaptations have been developed to miniaturize and automate the assay for screening large compound libraries.
The primary adaptation for HTS is the miniaturization of the assay volume to accommodate high-density microtiter plates. The procedure can be scaled down from standard 96-well plates to 384-well and even 1536-well formats, significantly increasing throughput and reducing reagent consumption. nih.govgenoprice.com This transition requires precise, automated liquid handling instruments to dispense the nanoliter to microliter volumes of enzymes, substrates, and test compounds accurately. nih.govamsbio.com
For instance, a protocol for a 384-well plate might involve mixing 25 µL of the enzyme solution with 25 µL of the pNPP substrate. bioassaysys.com In an ultra-high-throughput 1536-well format, the total reaction volume can be as low as 3 µL. nih.gov
The table below details a typical reaction setup for an HTS assay using pNPP in a 1536-well format to screen for modulators of the Voltage-gated Hydrogen channel 1 (VHR) phosphatase.
| Component | Volume/Concentration | Notes |
|---|---|---|
| Test Compound/DMSO | 20 nL of 2 mM solution | Dispensed into assay plate. Final concentration: 13.3 µM. |
| pNPP Solution | 1.5 µL of 1.5 mM pNPP | Prepared in assay buffer. |
| VHR Enzyme Solution | 1.5 µL of 40 nM VHR | Prepared in assay buffer to initiate the reaction. |
| Final Reaction Volume | 3.02 µL | Final DMSO concentration: 0.67% |
| Incubation | 1 hour at room temperature | Allows for enzymatic conversion of pNPP. |
| Detection Method | Addition of 3 µL Biomol Green reagent | Measures free phosphate released; read at 620-650 nm. |
Most HTS applications run the pNPP assay as an endpoint measurement. nih.gov The enzymatic reaction is allowed to proceed for a set time (e.g., 10-60 minutes) before being terminated by the addition of a stop solution, typically a strong base like sodium hydroxide (NaOH). nih.govinterchim.fr This serves a dual purpose: it halts the enzymatic activity and raises the pH, which maximizes the deprotonation of the pNP product to the colored p-nitrophenolate anion, thereby enhancing the signal for absorbance reading. nih.gov
Screening for Enzyme Modulators using p-Nitrophenyl Phosphate
The pNPP assay is a fundamental tool for the discovery of phosphatase modulators, particularly inhibitors. nih.govbioassaysys.com The methodology is designed to identify "hit" compounds from large chemical libraries that alter the rate of pNPP hydrolysis.
In a typical inhibitor screen, the phosphatase enzyme is pre-incubated for a short period with the test compounds. nih.gov This allows any potential inhibitor to bind to the enzyme. Subsequently, the pNPP substrate is added to start the reaction. The amount of pNP produced is then compared to controls.
The screening process relies on carefully designed controls for data validation:
Negative Control: Contains the enzyme, substrate, and the compound's vehicle (e.g., DMSO), representing 100% enzyme activity. nih.gov
Positive Control: Contains the enzyme, substrate, and a known, potent phosphatase inhibitor (e.g., sodium orthovanadate), representing maximum inhibition. nih.gov
A reduction in absorbance at 405 nm in the wells with test compounds, relative to the negative control, indicates potential inhibitory activity. The results from a primary screen are often expressed as percent inhibition. Compounds that meet a predefined activity threshold (e.g., >30% inhibition at a specific concentration) are classified as "hits" and selected for further characterization. researchgate.net
The table below outlines a generalized workflow for screening phosphatase inhibitors using the pNPP assay in a 384-well plate format.
| Step | Action | Description |
|---|---|---|
| 1. Compound Dispensing | Add 4 µL of test compounds, positive control (sodium orthovanadate), or negative control (DMSO solution) to designated wells. | Test compounds are typically dissolved in DMSO. |
| 2. Substrate Addition | Add 8 µL of pNPP solution to all wells. | The substrate is prepared in an aqueous solution. |
| 3. Reaction Initiation | Add 8 µL of phosphatase solution in assay buffer to all wells to start the reaction. | The plate is briefly centrifuged to ensure proper mixing. |
| 4. Incubation | Incubate at room temperature for a defined period (e.g., 60 minutes). | This allows the enzymatic reaction to proceed. |
| 5. Reaction Termination | Add 40 µL of 0.1 M NaOH to all wells. | This stops the reaction and develops the color. |
| 6. Data Acquisition | Measure absorbance at 405 nm using a microplate reader. | The absorbance values are used to calculate percent inhibition. |
Following the primary screen, hit compounds undergo validation through dose-response analysis to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). Further studies are then conducted to confirm the mechanism of action and assess the specificity of the most promising compounds against other phosphatases. researchgate.net
Enzymatic Kinetics and Catalytic Mechanisms Involving P Nitrophenyl Phosphate Magnesium Salt
Michaelis-Menten Kinetics Analysis
The interaction between phosphatases and p-Nitrophenyl phosphate (B84403) is frequently analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction rate, substrate concentration, and key enzymatic parameters. colby.eduoup.com
Kinetic studies on various phosphatases using pNPP as a substrate have yielded a range of apparent kinetic parameters, reflecting the diverse nature of these enzymes. The maximal velocity (Vmax) represents the maximum rate of the reaction at saturating substrate concentrations, while the Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax, often indicating the enzyme's affinity for the substrate. colby.edu The turnover number (Kcat) quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time.
For instance, studies on calf intestinal alkaline phosphatase (CIAP) have demonstrated how these parameters can vary with reaction conditions. In a Tris-HCl buffer at pH 11, the Vmax was determined to be 3.12 µmoles min⁻¹ unit⁻¹, with a Km of 7.6 x 10⁻⁴ M and a Kcat of 82.98 s⁻¹. Changing the buffer to glycine-NaOH at pH 9.5 resulted in a Vmax of 1.6 µmoles min⁻¹ unit⁻¹, a Km of 4 x 10⁻⁴ M, and a Kcat of 42.55 s⁻¹.
Similarly, investigations into wild-type E. coli alkaline phosphatase (ECAP) and its mutants have highlighted the role of specific amino acid residues and metal cofactors in catalysis. In the presence of 10mM Mg²⁺, the wild-type ECAP exhibited a Vmax approximately 1.5-fold higher than its R166A mutant, while the Km of the mutant was about 5.5-fold higher than the wild-type enzyme. researchgate.netresearchgate.net
The following table summarizes kinetic parameters for different phosphatases with pNPP.
| Enzyme | Condition | Vmax | Km (M) | Kcat (s⁻¹) | Reference |
| Calf Intestinal Alkaline Phosphatase (CIAP) | 50 mM Tris-HCl, pH 11, 37°C | 3.12 µmoles min⁻¹ unit⁻¹ | 7.6 x 10⁻⁴ | 82.98 | researchgate.net |
| Calf Intestinal Alkaline Phosphatase (CIAP) | 100 mM Glycine-NaOH, pH 9.5, 37°C | 1.6 µmoles min⁻¹ unit⁻¹ | 4 x 10⁻⁴ | 42.55 | researchgate.net |
| E. coli Alkaline Phosphatase (Wild-type) | In the presence of 10mM Mg²⁺ | 1.5-fold higher than R166A mutant | 3.8-fold lower than mutants | - | researchgate.netresearchgate.net |
| E. coli Alkaline Phosphatase (R166A Mutant) | In the presence of 10mM Mg²⁺ | - | 5.5-fold higher than wild-type | - | researchgate.netresearchgate.net |
| KR_O9 Phosphatase | Optimal conditions (40°C, pH 6.0) | 1.67 mg⁻¹ min⁻¹ | 0.033 | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
While many phosphatases exhibit classical Michaelis-Menten kinetics, some display cooperative behavior, where the binding of a substrate molecule to one active site influences the affinity of other active sites. oup.com This is often characterized by a sigmoidal, rather than hyperbolic, relationship between reaction velocity and substrate concentration.
An example of this is the alkaline p-nitrophenylphosphate phosphatase from the archaeon Halobacterium salinarum. oup.comoup.com The kinetic behavior of this enzyme is influenced by the ratio of divalent (like Mn²⁺) and monovalent (Na⁺ or K⁺) cations. oup.com When the concentration of Mn²⁺ increases relative to Na⁺ or K⁺, the enzyme's kinetics shift to show cooperative behavior. oup.com This suggests a mechanism for controlling enzymatic activity based on the local ionic environment. oup.com Similarly, the pyrophosphatase activity of mouse duodenal alkaline phosphatase shows a sigmoidal dependence on the concentration of pyrophosphate when the total magnesium concentration is held constant, a phenomenon not attributed to allosteric inhibition but to a combination of factors including inhibition by free Mg²⁺ ions. nih.gov
Role of Magnesium Ions in Phosphatase Catalysis
Magnesium is an essential element in biological systems, and over 300 enzymes require the presence of magnesium ions for their catalytic action. wikipedia.org Alkaline phosphatases, in particular, are well-known zinc and magnesium-containing metalloenzymes where Mg²⁺ plays a critical role in both structure and function. nih.govebi.ac.ukacademicjournals.org
Magnesium ions are widely recognized as essential activators for numerous phosphatases. researchgate.net In E. coli alkaline phosphatase, magnesium significantly affects the enzyme's function and structure, increasing the activity of the enzyme. nih.gov It is believed to play a role in both structural stabilization and the catalytic process itself. nih.govacs.org The activation mechanism can involve the ion acting as a bridge between the enzyme and substrate or inducing conformational changes that result in a more catalytically active enzyme. academicjournals.org Studies on a 55-kDa phosphatase from the ocular lens showed very low basal activity, which increased in a concentration-dependent manner with the addition of Mg²⁺, suggesting that these ions physiologically regulate the enzyme's activity. researchgate.net The activation of ATP, Mg-dependent phosphatase involves the isomerization of the catalytic subunit into its active conformation, highlighting the importance of Mg²⁺. nih.gov
The activating effect of magnesium is highly dependent on its concentration. Typically, phosphatase activity increases with rising Mg²⁺ concentrations up to an optimal level. researchgate.net Beyond this point, however, higher concentrations of magnesium can lead to "supra-optimal inhibition," where the enzyme's activity begins to decrease. nih.gov
For example, with the pyrophosphatase activity of mouse duodenal alkaline phosphatase, maximal activity is achieved at a specific Mg²⁺/PPi concentration ratio. nih.gov At higher ratios, strong inhibition is observed. nih.gov This inhibition is caused by free Mg²⁺ ions and is of a mixed type. nih.gov This dual role of magnesium—activation at lower concentrations and inhibition at higher concentrations—represents a sophisticated mechanism for regulating phosphatase activity within the cell.
Mechanistic studies have sought to understand how magnesium ions specifically influence the kinetic parameters Vmax and Km. Research indicates that magnesium primarily enhances the catalytic rate (Vmax) with a more limited or variable effect on the enzyme's substrate affinity (Km).
In studies of pig kidney alkaline phosphatase, it was determined that the binding of the substrate to the enzyme is independent of the binding of the Mg²⁺ activator, and vice versa. researchgate.net This suggests that Mg²⁺ must be involved in the decomposition of the enzyme-substrate complex, which directly relates to an increase in Vmax. researchgate.net Similarly, for wild-type E. coli alkaline phosphatase, the presence of 10mM Mg²⁺ led to a significant increase in Vmax. researchgate.netresearchgate.net The binding of Mg²⁺ at its specific site (the M3 site) on human placental alkaline phosphatase is a slow process that induces an activating effect. nih.govdntb.gov.ua This activation is crucial for protecting the enzyme and maintaining a favorable active site geometry required for catalysis. nih.gov Some studies have shown that Mg²⁺ can produce a high Vmax without significantly affecting the Km for the substrate, pointing to its primary role as a catalytic enhancer rather than a modulator of substrate binding affinity. nih.gov
Proposed Roles in Enzyme-Substrate Complex Formation and Conformational Changes
Magnesium ions (Mg²⁺) play a crucial role in the catalytic activity of various phosphatases, where p-Nitrophenyl phosphate (pNPP) often serves as a substrate. The binding of divalent cations like Mg²⁺ is proposed to be essential for inducing or stabilizing specific enzyme conformations that are catalytically active. academicjournals.orgoup.com In metalloenzymes such as alkaline phosphatase (ALP), which requires both zinc (Zn²⁺) and magnesium ions for optimal activity, Mg²⁺ is believed to contribute to the structural integrity and the catalytic efficiency of the enzyme. academicjournals.orgresearchgate.net
The interaction of Mg²⁺ with the enzyme can facilitate the proper orientation of the substrate within the active site, thus promoting the formation of the enzyme-substrate complex. It is suggested that these ions can act as bridges between the enzyme and the substrate or induce conformational shifts that result in a more catalytically competent enzyme structure. academicjournals.org For instance, in E. coli alkaline phosphatase, Mg²⁺ is thought to have a regulatory effect on the expression of catalytic activity and the maintenance of the enzyme's structural integrity. academicjournals.org In other enzymes, such as an ATPase from Halorubrum saccharovorum, divalent cations like Mg²⁺ or Mn²⁺ are likely involved in structural changes of the protein, converting it from a less active to a more active form. oup.com In the absence of necessary cations, or when they are removed by chelating agents like EDTA, the enzyme may undergo a conformational change that inhibits the reaction, highlighting the importance of the ion's role in maintaining the active structure.
Interplay with Other Divalent Metal Ions
The enzymatic hydrolysis of p-Nitrophenyl phosphate is significantly influenced by the presence and concentration of various divalent metal ions, which can interact with the enzyme, affecting its activity.
Synergistic Effects of Zinc and Magnesium Ions
A notable characteristic of the enzymatic hydrolysis of p-Nitrophenyl phosphate by alkaline phosphatases is the synergistic interaction between zinc (Zn²⁺) and magnesium (Mg²⁺) ions. nih.govnih.govresearchgate.net Optimal activity for the phosphomonoesterase reaction, which involves the hydrolysis of pNPP, requires the interplay of both Zn²⁺ and Mg²⁺. nih.govresearchgate.net This synergistic activation is considered a recurrent theme in the two-metal ion mechanism of alkaline phosphatases. nih.gov Studies on calf intestinal alkaline phosphatase (CIAP) and tissue non-specific alkaline phosphatase (TNAP) have confirmed that both metal ions are required for the efficient hydrolysis of the monoester substrate pNPP. nih.govresearchgate.net
Distinct Metal Ion Requirements for Phosphomonoesterase and Phosphodiesterase Activities
The metal ion requirements for phosphatase enzymes can differ significantly depending on the substrate being hydrolyzed. This is evident when comparing the hydrolysis of the phosphomonoester p-Nitrophenyl phosphate (pNPP) with that of the phosphodiester bis-p-Nitrophenyl phosphate (bis-pNPP).
The synergistic effect observed between Mg²⁺ and Zn²⁺ is specific to the phosphomonoesterase activity (hydrolysis of pNPP). nih.govnih.govresearchgate.net In contrast, this synergy is not observed in the hydrolysis of the diester substrate, bis-pNPP. nih.govnih.govresearchgate.net In fact, concentrations of Mg²⁺ that are optimal for the monoesterase reaction lead to the inhibition of the phosphodiesterase reaction. nih.govnih.govresearchgate.net For the phosphodiesterase activity of CIAP, Zn²⁺ is the preferred cofactor, and the reaction is less dependent on Mg²⁺. nih.gov The addition of Mg²⁺ appears to displace Zn²⁺ from the enzyme, leading to a significant inhibition of the diesterase reaction. nih.gov This highlights that the substrate specificities of these enzymes can be regulated by the availability of different cofactors. nih.govnih.gov
| Substrate | Metal Ion Requirement | Effect of Mg²⁺ and Zn²⁺ Interaction |
| p-Nitrophenyl phosphate (pNPP) | Requires both Mg²⁺ and Zn²⁺ | Synergistic Activation |
| bis-p-Nitrophenyl phosphate (bis-pNPP) | Prefers Zn²⁺ | No Synergy; Mg²⁺ is inhibitory |
Modulation by Additional Metal Cations and Chelating Agents (e.g., Calcium, Cobalt, Manganese, EDTA)
The activity of phosphatases on pNPP can be modulated by a variety of other cations and by chelating agents.
Calcium (Ca²⁺): The effect of calcium can be either activating or inhibitory depending on the specific enzyme. One study on human erythrocyte membranes found a phosphatase activity toward pNPP that is activated by low concentrations of Ca²⁺ in the presence of ATP and Mg²⁺. nih.gov Conversely, a phosphotyrosyl protein phosphatase purified from bovine brain was found to be potently inhibited by micromolar concentrations of Ca²⁺. nih.gov
Cobalt (Co²⁺): Cobalt has been reported to be a potent activator of rat kidney alkaline phosphatase, with studies showing it to be a better activator than Mg²⁺. academicjournals.org However, no synergistic effect was observed when both cobalt and magnesium ions were present. academicjournals.org Other studies have also noted the stimulatory effect of cobalt on alkaline phosphatases. academicjournals.org
Manganese (Mn²⁺): An alkaline p-nitrophenylphosphate phosphatase from the archaeon Halobacterium salinarum is selectively stabilized and stimulated by Mn²⁺. oup.comoup.com For this enzyme, the mechanism of Mn²⁺ activation is considered to be a mixed-type non-essential activation at concentrations up to 2.5 mM, with inhibitory effects at higher concentrations. oup.comoup.com In other enzymes, such as a Zn²⁺-dependent acid phosphatase from bovine brain, Mn²⁺ and Co²⁺ were found to be less effective activators than Mg²⁺ at physiological pH. nih.gov
EDTA (Ethylenediaminetetraacetic acid): As a strong metal chelator, EDTA generally acts as an inhibitor of metalloenzyme phosphatases. It inactivates bovine intestinal alkaline phosphatase by chelating the essential Mg²⁺ and Zn²⁺ ions from the active site, which can also induce an inhibitory conformational change in the enzyme. For manganese-dependent phosphatases, EDTA can be used to quench the enzymatic reaction. neb.com
Table: Effect of Various Modulators on pNPP Hydrolysis by Different Phosphatases
| Modulator | Enzyme Source | Observed Effect |
|---|---|---|
| Calcium (Ca²⁺) | Human erythrocyte membranes | Activation (in presence of ATP and Mg²⁺) nih.gov |
| Calcium (Ca²⁺) | Bovine brain phosphotyrosyl phosphatase | Potent Inhibition nih.gov |
| Cobalt (Co²⁺) | Rat kidney alkaline phosphatase | Activation (stronger than Mg²⁺) academicjournals.org |
| Manganese (Mn²⁺) | Halobacterium salinarum phosphatase | Activation (at low concentrations) oup.comoup.com |
| EDTA | Bovine intestinal alkaline phosphatase | Inhibition (by chelating metal cofactors) |
Substrate Specificity and Dephosphorylation Pathways
p-Nitrophenyl Phosphate as a Preferred Phosphomonoester Substrate
p-Nitrophenyl phosphate (pNPP) is widely recognized and utilized as a broad-spectrum chromogenic substrate for assaying various types of phosphatases, including alkaline and acid phosphatases. neb.combiopanda-diagnostics.comwikipedia.org Its widespread use stems from its status as a preferred substrate for many of these enzymes. science.gov Phosphatases catalyze the hydrolysis of pNPP, cleaving the phosphate group to produce p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically. neb.combiopanda-diagnostics.comwikipedia.org
The utility of pNPP in enzymatic assays is enhanced because it allows for the measurement of reaction rates over a broad range of concentrations, as the substrate concentration is often not a limiting factor. wikipedia.org It is a non-proteinaceous, non-specific substrate that is effective for the quick analysis of phosphatase activity under various conditions. neb.com For many protein phosphatases, the apparent Michaelis constant (Km) values for pNPP are in the range of 0.5 to 10 mM. neb.com The dephosphorylation of pNPP serves as a reliable method for determining the catalytic activity of enzymes like protein tyrosine phosphatases (PTPs) and is a staple in assays such as ELISA. wikipedia.orgnih.gov
Comparative Hydrolysis Rates of Phosphomonoester and Phosphodiester Substrates
The enzymatic hydrolysis of phosphate esters is a fundamental biochemical reaction. Phosphatases, the enzymes catalyzing these reactions, can exhibit specificity for either phosphomonoesters or phosphodiesters. The substrate p-Nitrophenyl phosphate (pNPP) is a phosphomonoester widely used to assay phosphatase activity due to the chromogenic nature of its product, p-nitrophenol. wikipedia.org Comparing the hydrolysis rates of pNPP with a corresponding phosphodiester substrate, such as bis(p-nitrophenyl) phosphate (bis-pNPP), reveals the catalytic preference and efficiency of different enzymes.
Members of the alkaline phosphatase (AP) superfamily, for instance, show a significant preference for the hydrolysis of phosphomonoesters over phosphodiesters. While calf intestinal alkaline phosphatase (CIAP) can hydrolyze both pNPP and bis-pNPP, its phosphomonoesterase activity is substantially higher than its phosphodiesterase activity. researchgate.net This difference in activity is also reflected in the kinetic parameters of other enzymes within the superfamily. For example, detailed kinetic studies on enzymes like PafA and NPP, which are also members of the AP superfamily, demonstrate a pronounced catalytic discrimination between monoester and diester substrates. acs.org The catalytic efficiency (kcat/KM) for pNPP hydrolysis is often several orders of magnitude greater than for phosphodiester substrates. acs.org
Below is a data table comparing the kinetic parameters for the hydrolysis of a phosphomonoester (p-Nitrophenyl phosphate) and a phosphodiester by enzymes from the alkaline phosphatase superfamily.
| Enzyme | Substrate | Substrate Type | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Wild-Type PafA | p-Nitrophenyl phosphate (pNPP) | Phosphomonoester | ~10⁶ | acs.org |
| Wild-Type NPP | p-Nitrophenyl phosphate (pNPP) | Phosphomonoester | ~10⁶ | acs.org |
| Calf Intestinal Alkaline Phosphatase (CIAP) | p-Nitrophenyl phosphate (pNPP) | Phosphomonoester | Significantly higher activity | researchgate.net |
| Calf Intestinal Alkaline Phosphatase (CIAP) | bis(p-Nitrophenyl) phosphate (bis-pNPP) | Phosphodiester | Significantly lower activity | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Enzyme Characterization and Modulation Studies Using P Nitrophenyl Phosphate Magnesium Salt
Characterization of Phosphatases from Diverse Biological Sources
p-Nitrophenyl phosphate (B84403) (pNPP) serves as a versatile chromogenic substrate for assaying a wide array of phosphatases, including alkaline and acid phosphatases. wikipedia.orgneb.combiocompare.com Its hydrolysis by these enzymes yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm, providing a straightforward method for determining enzyme activity. wikipedia.orgneb.com This utility has led to its widespread application in the characterization of phosphatases from a multitude of biological origins.
Mammalian Phosphatases (e.g., Rat Liver, Calf Intestinal, Human Dual-Specificity)
The study of mammalian phosphatases has been significantly aided by the use of pNPP. For instance, research on rat liver alkaline phosphatase (ALP) has utilized pNPP to investigate the regulatory effects of divalent cations. These studies have shown that Mg²⁺ activates the hydrolysis of pNPP, although higher concentrations can be inhibitory. researchgate.net Similarly, K⁺-p-nitrophenylphosphatase (K⁺pNPPase) activity has been characterized in rat brain and liver homogenates, with higher activity found in the brain. nih.gov
Calf intestinal alkaline phosphatase (CIAP) is another well-characterized mammalian enzyme where pNPP has been instrumental. Kinetic studies have determined the Vmax, Km, and Kcat of CIAP for pNPP under various conditions, such as different buffers and pH levels. nih.gov For example, in 50 mM Tris-HCl at pH 11, the Vmax was found to be 3.12 µmoles min⁻¹ unit⁻¹, and the Km was 7.6 x 10⁻⁴ M. nih.gov In contrast, using 100 mM glycine-NaOH at pH 9.5, the Vmax and Km were 1.6 µmoles min⁻¹ unit⁻¹ and 4 x 10⁻⁴ M, respectively. nih.gov
In studies of human phosphatases, pNPP has been used to examine the effects of temperature on the activity of alkaline phosphatase isoenzymes from the liver, intestine, and placenta. nih.gov These studies revealed that the apparent Michaelis constants (Km) for p-nitrophenyl phosphate decreased with increasing temperature. nih.govresearchgate.net
| Enzyme Source | Buffer System | pH | Vmax (µmoles min⁻¹ unit⁻¹) | Km (M) | Kcat (s⁻¹) |
|---|---|---|---|---|---|
| Calf Intestinal Alkaline Phosphatase | 50 mM Tris-HCl | 11 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |
| Calf Intestinal Alkaline Phosphatase | 100 mM glycine-NaOH | 9.5 | 1.6 | 4 x 10⁻⁴ | 42.55 |
Bacterial and Fungal Phosphatases (e.g., E. coli, Burkholderia gladioli, Aspergillus fumigatus, Pseudomonas asiatica)
The chromogenic substrate pNPP is also extensively used to characterize phosphatases from microbial sources. In the bacterium Burkholderia gladioli, a membrane-bound acid phosphatase was identified and characterized using pNPP. nih.govresearchgate.net This enzyme exhibited an optimal pH of 6.0 for the hydrolysis of pNPP, with a Vmax of 113.5 U/mg and a K₀.₅ of 65 µM. nih.govresearchgate.net
Similarly, an alkaline phosphatase from Pseudomonas asiatica strain ZKB1 was purified and characterized, showing the highest specificity towards p-nitrophenyl phosphate disodium (B8443419) salt. nih.gov The kinetic analysis of this enzyme revealed a Km of 0.434 mM and a Vmax of 264.44 U/mg. nih.gov
In the fungal kingdom, phosphatases from Aspergillus fumigatus have been purified and assayed using pNPP as a non-specific substrate for both acid and alkaline phosphatases. rasayanjournal.co.in The acid phosphatase from A. fumigatus showed maximum activity at pH 7. rasayanjournal.co.in
| Organism | Enzyme Type | Optimal pH | Km | Vmax |
|---|---|---|---|---|
| Burkholderia gladioli | Membrane-bound acid phosphatase | 6.0 | 65 µM (K₀.₅) | 113.5 U/mg |
| Pseudomonas asiatica ZKB1 | Alkaline phosphatase | 9.0 | 0.434 mM | 264.44 U/mg |
| Aspergillus fumigatus | Acid phosphatase | 7.0 | - | - |
Influence of Buffer Systems and Environmental Parameters on Activity
The activity of phosphatases is highly dependent on the experimental conditions, including the buffer system, pH, and temperature. p-Nitrophenyl phosphate is a crucial tool for optimizing these parameters to achieve maximal enzyme activity.
pH Optimization and Buffer Composition Effects (e.g., Glycine (B1666218), Diethanolamine (B148213), Tris-HCl, Carbonate, Acetate)
The choice of buffer and its pH are critical for phosphatase assays. researchgate.netewadirect.comresearchgate.net Different buffer systems can significantly influence enzyme activity. For example, a study on hen serum alkaline phosphatase found that a 2,2'-dihydroxy-diethylamine (DEA) buffer system yielded 3 to 5 times the activity compared to glycine, barbital, or carbonate buffers. researchgate.net The optimal conditions for this assay were determined to be 1.0 M DEA-HCl at pH 9.9. researchgate.net
For calf intestinal alkaline phosphatase, the highest activity was observed in a Tris-HCl buffer at pH 11, while in a glycine-NaOH buffer, the peak activity was at pH 9.5. nih.gov This indicates that the optimal pH can be influenced by the buffer composition. In the case of an acid phosphatase from wheat germ, the optimal pH for the dephosphorylation of p-NPP was found to be 5.5, with a dramatic decrease in catalytic rates at pH values deviating from this optimum. ewadirect.comresearchgate.net For acid phosphatases, a common buffer is 100 mM sodium acetate (B1210297) at pH 5.5.
The characterization of a membrane-bound acid phosphatase from Burkholderia gladioli also highlighted the importance of pH, with an apparent optimum of 6.0 for the hydrolysis of pNPP. nih.govresearchgate.net An alkaline phosphatase from Pseudomonas asiatica exhibited an optimal pH of 9.0. nih.gov
Temperature Dependence of Enzymatic Activity
Temperature is another critical factor that affects the rate of enzymatic reactions. nih.gov Studies using pNPP as a substrate have demonstrated that for human alkaline phosphatase isoenzymes, the apparent Michaelis constants (Km) decreased as the temperature increased from 20 to 37°C. nih.gov
For calf intestinal alkaline phosphatase, a high-temperature optimum of 45°C was observed at pH 11. nih.gov In the case of an acid phosphatase from Aspergillus fumigatus, the maximum enzyme activity was found at 40°C, with complete inactivation at 60°C. rasayanjournal.co.in The alkaline phosphatase from Pseudomonas asiatica showed an optimal temperature of 50°C. nih.gov It is important to note that nonenzymatic hydrolysis of p-nitrophenyl phosphate can also be temperature-dependent, which may need to be accounted for in enzyme activity assays. tandfonline.com
| Enzyme Source | Optimal Temperature (°C) |
|---|---|
| Calf Intestinal Alkaline Phosphatase | 45 |
| Aspergillus fumigatus Acid Phosphatase | 40 |
| Pseudomonas asiatica Alkaline Phosphatase | 50 |
Inhibitor and Activator Profiling Using p-Nitrophenyl Phosphate
p-Nitrophenyl phosphate is a valuable substrate for studying the effects of various compounds on phosphatase activity, allowing for the identification of both inhibitors and activators.
The characterization of a membrane-bound acid phosphatase from Burkholderia gladioli using pNPP revealed that its activity was inhibited by vanadate (B1173111), p-hydroxymercuribenzoate, arsenate, and phosphate. nih.govresearchgate.net However, the activity was not affected by calcium, levamisole (B84282), sodium tartrate, EDTA, zinc, magnesium, or cobalt. nih.govresearchgate.net
In another study, the reaction of acid phosphatase with pNPP was used to determine the type of inhibition caused by various inorganic anions and organic acids. bridgewater.edu The inhibitory effect of okadaic acid, a potent inhibitor of type 2A and type 1 protein phosphatases, was also demonstrated using pNPP as a substrate. nih.gov
Conversely, pNPP has been used to identify activators of phosphatase activity. For instance, the concentration-dependent stimulation of rat liver alkaline phosphatase by Mg²⁺ was studied by monitoring the hydrolysis of pNPP. researchgate.net These studies showed that Mg²⁺ acts as an activator at optimal concentrations but can be inhibitory at supra-optimal levels. researchgate.net Similarly, both Mg²⁺ and Co²⁺ were found to be activators of rat kidney alkaline phosphatase, with cobalt appearing to be a better activator than magnesium at the concentrations examined. academicjournals.org
| Enzyme Source | Compound | Effect |
|---|---|---|
| Burkholderia gladioli Acid Phosphatase | Vanadate | Inhibitor |
| Burkholderia gladioli Acid Phosphatase | p-Hydroxymercuribenzoate | Inhibitor |
| Burkholderia gladioli Acid Phosphatase | Arsenate | Inhibitor |
| Burkholderia gladioli Acid Phosphatase | Phosphate | Inhibitor |
| Rat Liver Alkaline Phosphatase | Mg²⁺ (optimal concentration) | Activator |
| Rat Liver Alkaline Phosphatase | Mg²⁺ (supra-optimal concentration) | Inhibitor |
| Rat Kidney Alkaline Phosphatase | Mg²⁺ | Activator |
| Rat Kidney Alkaline Phosphatase | Co²⁺ | Activator |
| Type 2A and Type 1 Protein Phosphatases | Okadaic Acid | Inhibitor |
Identification of Phosphatase Inhibitors (e.g., Vanadate, Arsenate, Inorganic Phosphate, L-Phenylalanine, Sodium Tartrate)
The chromogenic substrate, p-Nitrophenyl phosphate (pNPP), is extensively utilized in high-throughput screening and detailed enzymatic assays to identify and characterize inhibitors of various phosphatases. wikipedia.orgnih.govamsbio.com The hydrolysis of pNPP by a phosphatase produces p-nitrophenol, a yellow product whose formation can be monitored spectrophotometrically at 405 nm. neb.comsigmaaldrich.com The rate of product formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition. This straightforward and reliable method allows for the characterization of several well-known phosphatase inhibitors. nih.gov
Vanadate and Arsenate: Vanadate and arsenate are recognized as potent competitive inhibitors of phosphatases, a fact readily demonstrable using pNPP assays. nih.gov In studies of brush-border membrane vesicles from the rat small intestine, both 1 mM vanadate and 1 mM arsenate were found to completely inhibit alkaline phosphatase activity. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors with very low inhibition constants (Ki), often in the micromolar range. nih.gov Similarly, the pNPPase activity of membrane-bound acid phosphatase from Burkholderia gladioli was shown to be inhibited by both vanadate and arsenate. nih.gov Further studies on alkaline phosphatase (ALP) have detailed the mechanism of arsenate inhibition, classifying it as a linear mixed inhibition for the free enzyme and a competitive inhibition for immobilized ALP, where arsenate competes with the substrate for the active site. researchgate.net
Inorganic Phosphate (Pi): Inorganic phosphate (Pi), one of the products of the pNPP hydrolysis reaction, is a classic example of a feedback inhibitor for many phosphatases. nih.gov Its inhibitory action is frequently characterized using pNPP. For instance, studies on green crab alkaline phosphatase have shown that inorganic phosphate (in the form of Na2HPO4) acts as a competitive inhibitor. tandfonline.com The structural similarity of arsenate and vanadate to inorganic phosphate is the basis for their potent competitive inhibition. nih.govtandfonline.com
L-Phenylalanine: The amino acid L-phenylalanine is a well-documented stereospecific and organ-specific inhibitor of certain alkaline phosphatase isoenzymes. uwec.edunih.gov Assays using pNPP have been crucial in determining its mechanism of action. Multiple studies have characterized L-phenylalanine as an uncompetitive inhibitor of alkaline phosphatases from sources like green crab and rat intestine. tandfonline.comuwec.edu This type of inhibition implies that L-phenylalanine binds only to the enzyme-substrate complex. tandfonline.com Interestingly, the inhibitory effect can be highly specific to the enzyme's origin; L-phenylalanine significantly inhibits the human placental alkaline phosphatase isoenzyme while having minimal effect on the intestinal isoenzyme when pNPP is the substrate. nih.gov
Sodium Tartrate: Sodium tartrate is a classical inhibitor of many acid phosphatases, and pNPP assays are standard for demonstrating this property. glpbio.comnovusbio.com Its inhibitory effect is often used to differentiate between different types of acid phosphatases. For example, elevated levels of tartrate-resistant acid phosphatase can be a diagnostic marker for bone disease. novusbio.com However, not all acid phosphatases are susceptible to tartrate inhibition. A recombinant acid phosphatase from Thermus thermophilus was found to be resistant to inhibition by sodium tartrate, a characteristic determined using pNPP as the substrate. tandfonline.com
| Inhibitor | Target Enzyme Type | Typical Inhibition Mechanism | Reference |
|---|---|---|---|
| Vanadate | Alkaline Phosphatase, Acid Phosphatase | Competitive | nih.govnih.gov |
| Arsenate | Alkaline Phosphatase, Acid Phosphatase | Competitive / Mixed | nih.govresearchgate.nettandfonline.com |
| Inorganic Phosphate (Pi) | Alkaline Phosphatase | Competitive | nih.govtandfonline.com |
| L-Phenylalanine | Alkaline Phosphatase (isoenzyme-specific) | Uncompetitive | tandfonline.comuwec.edunih.gov |
| Sodium Tartrate | Acid Phosphatase (some forms) | Inhibitor | glpbio.comnovusbio.com |
Analysis of Enzyme Modulators (e.g., L-homoarginine, Levamisole, Theophylline)
Beyond simple inhibition, pNPP-based assays are instrumental in studying a variety of compounds that modulate phosphatase activity. These modulators can act as inhibitors, activators, or have more complex effects depending on the enzyme and assay conditions.
L-homoarginine: L-homoarginine is recognized as an organ-specific inhibitor of alkaline phosphatase. nih.gov Studies utilizing assays that measure cellular proliferation and enzyme activity have demonstrated that L-homoarginine inhibits both the proliferation and the alkaline phosphatase activity of mouse osteosarcoma cells. This effect is specific, as other amino acids like L-arginine and L-phenylalanine had little effect on the cells. nih.gov
Levamisole: Levamisole is a widely used and highly specific inhibitor of most alkaline phosphatase isoenzymes, with the exception of the intestinal and placental forms. nih.govabcam.com It is often used to ascertain the contribution of alkaline phosphatase activity in various biological systems. Kinetic studies using pNPP as a substrate have characterized levamisole as a stereospecific and uncompetitive inhibitor of ecto-alkaline phosphatase. nih.gov Its inhibitory effect is dose-dependent and reversible. nih.govresearchgate.net For example, at a concentration of 1 mM, levamisole can inhibit alkaline phosphatase activity by as much as 90%. nih.gov
Theophylline (B1681296): Theophylline, a compound known for other pharmacological activities, also functions as a modulator of alkaline phosphatase. nih.govnih.gov Its inhibitory action is isoenzyme-dependent; it strongly inhibits the liver isoenzyme, has a lesser effect on the intestinal form, and has almost no effect on the placental isoenzyme. nih.gov Kinetic analyses have revealed that theophylline acts as an uncompetitive inhibitor of both liver and intestinal alkaline phosphatases. nih.gov
| Modulator | Target Enzyme | Observed Effect | Mechanism |
|---|---|---|---|
| L-homoarginine | Alkaline Phosphatase (bone) | Inhibition | Organ-specific inhibitor |
| Levamisole | Alkaline Phosphatase (most non-intestinal/placental) | Inhibition | Uncompetitive |
| Theophylline | Alkaline Phosphatase (liver and intestinal) | Inhibition | Uncompetitive |
Kinetic Characterization of Inhibition Mechanisms (e.g., Non-Competitive Inhibition)
A primary advantage of using pNPP in phosphatase research is the ability to perform steady-state kinetic analyses to elucidate the mechanism of action of inhibitors. bath.ac.uknih.gov By measuring the initial reaction velocities at various concentrations of both the substrate (pNPP) and the inhibitor, researchers can determine the type of inhibition (e.g., competitive, uncompetitive, mixed, or non-competitive). This is typically achieved by analyzing Michaelis-Menten and Lineweaver-Burk plots. nih.gov
Non-Competitive Inhibition: In the case of non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, usually at a site distinct from the substrate's active site. This binding reduces the catalytic efficiency of the enzyme but does not affect substrate binding.
The key kinetic signatures of non-competitive inhibition, as determined through pNPP assays, are:
Decreased Vmax: The maximum reaction velocity is lowered because the inhibitor reduces the concentration of active enzyme available for catalysis.
Unchanged Km: The Michaelis constant, which reflects the substrate concentration at half-maximal velocity, remains the same. This indicates that the inhibitor does not interfere with the binding of the substrate (pNPP) to the enzyme's active site.
This mechanism can be distinguished from other forms of inhibition by examining the Lineweaver-Burk (double reciprocal) plot. For a non-competitive inhibitor, the plots for different inhibitor concentrations will yield a series of lines with different slopes that intersect on the x-axis, indicating a change in Vmax but not in Km. For example, cyclohexylamine (B46788) has been reported as a non-competitive inhibitor of alkaline phosphatases in studies using pNPP. researchgate.net
| Inhibition Type | Effect on Km (Substrate Affinity) | Effect on Vmax (Maximum Velocity) | Lineweaver-Burk Plot Appearance |
|---|---|---|---|
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Non-Competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the left quadrant |
Advanced Research Applications and Methodological Considerations of P Nitrophenyl Phosphate Magnesium Salt
Utilization in Investigating Protein Tyrosine Phosphatase Activity
p-Nitrophenyl phosphate (B84403) (pNPP), often used as its magnesium salt, is a widely adopted chromogenic substrate for assaying the activity of various phosphatases, including protein tyrosine phosphatases (PTPs). wikipedia.orgneb.comneb.com Its utility lies in a straightforward and sensitive spectrophotometric assay. neb.combiocompare.com The fundamental principle of this assay is the enzymatic hydrolysis of pNPP. wikipedia.org Phosphatases catalyze the removal of the phosphate group from the pNPP molecule, yielding two products: inorganic phosphate and p-nitrophenol (pNP). wikipedia.orgnih.gov
While pNPP itself is colorless, the resulting p-nitrophenol product is a chromogenic substance. neb.com Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. wikipedia.orgnih.govsigmaaldrich.com The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 405 nm, is directly proportional to the amount of pNP produced. wikipedia.orgsigmaaldrich.com Consequently, the rate of color formation serves as a direct measure of the phosphatase's enzymatic activity. biocompare.com
This method offers several advantages for researchers. It is a simple, inexpensive, and continuous assay that allows for the kinetic analysis of PTP activity. nih.govneb.com The substrate concentration can be set well above the enzyme's Michaelis constant (Km), ensuring that the reaction rate is not limited by substrate availability. neb.comneb.com This allows for a wide linear range in activity measurements. nih.gov The assay can be performed in various formats, including microcentrifuge tubes and multiwell plates, making it suitable for high-throughput screening of potential phosphatase inhibitors or activators. nih.govsigmaaldrich.com
Studies on Enzyme Aggregation and Fragmentation Induced by Catalysis-Relevant Species
The hydrolysis of p-Nitrophenyl phosphate is a key component in studies investigating the structural dynamics of enzymes, such as aggregation and fragmentation, that are induced by molecules involved in the catalytic process. rsc.orgresearchgate.netnih.gov Research on alkaline phosphatase (AkP), a dimeric metalloenzyme, has shown that its aggregation state can be significantly influenced by the presence of its substrate and specific metal ions. rsc.orgnih.gov
In these studies, pNPP serves as the substrate that, upon hydrolysis, produces inorganic phosphate (Pi). rsc.org It is this product, Pi, in conjunction with certain divalent cations, that has been identified as a primary trigger for enzyme aggregation. rsc.orgresearchgate.net Specifically, investigations have revealed that the presence of zinc ions (Zn²⁺) is necessary for inorganic phosphate to induce the aggregation of alkaline phosphatase. rsc.orgnih.gov When pNPP is used as a substrate, the rapid formation of Pi leads to immediate enzyme aggregation in the presence of zinc. rsc.orgresearchgate.net
The role of magnesium ions (Mg²⁺) has also been examined in this context. While zinc ions are critical for the aggregation process, the addition of magnesium nitrate (B79036) has been observed to have no significant effect on inducing the aggregation of alkaline phosphatase. rsc.orgresearchgate.net These findings were substantiated using multiple analytical techniques, including Fluorescence Resonance Energy Transfer (FRET) and Atomic Force Microscopy (AFM), which allow for the real-time visualization of enzyme complexes. rsc.org Such research underscores that the native structure of an enzyme may not be static during catalysis and highlights the specific roles of co-factors and reaction products in modulating the enzyme's physical state. rsc.orgnih.gov
Table 1: Effect of Divalent Cations on Alkaline Phosphatase Aggregation in the Presence of pNPP Hydrolysis Products
| Ion | Observed Effect on Aggregation | Note |
|---|---|---|
| Zinc (Zn²⁺) | Induces aggregation | Aggregation occurs in the presence of inorganic phosphate (Pi), a product of pNPP hydrolysis. rsc.orgnih.gov |
| Magnesium (Mg²⁺) | No significant effect | Does not induce aggregation under the same conditions as zinc. rsc.orgresearchgate.net |
Development of Enzyme-Based Biosensors and Analytical Tools
The enzymatic reaction of p-Nitrophenyl phosphate is a valuable principle in the development of enzyme-based biosensors and other analytical tools. mdpi.com These biosensors leverage the high specificity and catalytic power of enzymes to detect and quantify target analytes. nih.gov The core concept involves immobilizing an enzyme onto a transducer surface, where the enzymatic activity is modulated by the presence of the target analyte, leading to a measurable signal. nih.govnih.gov
In this framework, the hydrolysis of a p-nitrophenyl derivative, such as pNPP, by a phosphatase can be used to generate an electrochemical or optical signal. mdpi.com For instance, the product of the reaction, p-nitrophenol, can be detected chronoamperometrically. mdpi.com An electrochemical biosensor can be constructed by immobilizing a phosphatase on an electrode. When pNPP is introduced, the enzyme catalyzes its hydrolysis. The resulting p-nitrophenol can be electrochemically oxidized or reduced, generating a current that is proportional to the enzyme's activity. If a substance that inhibits the enzyme is present, the rate of p-nitrophenol production decreases, causing a corresponding drop in the electrical signal. This principle is widely used for screening potential enzyme inhibitors. mdpi.com
This approach is not limited to phosphatases. Other enzymes, such as α-glycosidase, have been used in biosensors with p-nitrophenyl α-D-glucopyranoside as the substrate to screen for inhibitors. mdpi.com The versatility of this system allows for its adaptation to various enzymes and targets, making it a robust platform for applications in clinical diagnostics, pharmaceutical screening, and environmental monitoring. mdpi.commdpi.com
Investigating Roles in Cellular Dephosphorylation Processes and Signaling Pathways
p-Nitrophenyl phosphate serves as a valuable tool for probing the activity of phosphatases within complex biological environments, such as intact cells or isolated cellular membranes, thereby aiding in the investigation of cellular dephosphorylation and signaling. nih.gov Studies utilizing human red blood cells have employed pNPP to explore the relationship between its hydrolysis and the functions of membrane-bound enzymes like the sodium pump. nih.gov
Research has shown that the cell membrane itself can be a rate-limiting barrier to the entry of pNPP into the cell. nih.gov Once inside, pNPP is hydrolyzed primarily by intracellular soluble phosphatases. Interestingly, in intact cells and ghosts, the hydrolysis of pNPP was found to be largely unrelated to the sodium pump, as it was insensitive to ouabain, a known inhibitor of the pump. nih.gov
However, in purer, hemoglobin-free membrane preparations, a component of pNPP hydrolysis was observed that, like the sodium pump, was dependent on potassium and inhibited by ouabain. nih.gov This indicates that pNPP can act as a substrate for the phosphatase activity associated with the Na⁺/K⁺-ATPase under specific conditions. These studies also revealed that the hydrolysis of pNPP by both soluble and membrane-bound phosphatases is significantly affected by the ionic strength of the surrounding medium, an effect not observed for ATP hydrolysis by the same pump. nih.gov The use of pNPP in such contexts allows researchers to dissect the activities of different cellular phosphatases and understand how environmental factors like ion concentrations regulate their function in cellular processes. nih.gov
Comparative Enzymology Across Phosphatase Superfamilies for Mechanistic Elucidation
Comparative studies between evolutionarily related enzymes are a powerful approach for understanding catalytic mechanisms, and pNPP is a key substrate in this research. nih.govnih.gov A prominent example is the comparison between alkaline phosphatase (AP) and nucleotide pyrophosphatase/phosphodiesterase (NPP), which are both members of the AP superfamily. nih.govsquarespace.com Despite having structurally similar bimetallo active sites, they exhibit profoundly different substrate preferences: AP preferentially hydrolyzes phosphate monoesters like pNPP, while NPP favors phosphate diesters. nih.govsquarespace.com
A key structural difference between the two is the presence of a third metal-binding site, occupied by Mg²⁺, in AP, which is absent in NPP. squarespace.com To elucidate the role of this Mg²⁺ ion, researchers have compared the enzymatic activity of wild-type AP with mutants where the Mg²⁺ binding site is disrupted. When tested with the monoester substrate pNPP, the removal of the Mg²⁺ site from AP results in a dramatic decrease in catalytic efficiency (kcat/KM) by a factor of approximately 5,000-fold. nih.gov In contrast, the removal of the same site has a negligible effect—only about a 2-fold change—on the enzyme's ability to hydrolyze phosphate diesters. squarespace.com
This massive differential effect strongly suggests that the Mg²⁺ site is crucial for the efficient hydrolysis of phosphate monoesters. nih.govsquarespace.com The results from these comparative studies have challenged earlier hypotheses that the magnesium ion's primary role was to act as a general base. Instead, the evidence points towards a model where the third metal ion stabilizes the phosphoryl group in the transition state of the monoester hydrolysis reaction. nih.gov This use of pNPP in comparative enzymology has been instrumental in refining the mechanistic models for this prototypical bimetallo enzyme. nih.govnih.gov
Table 2: Effect of Mg²⁺ Site Removal on Alkaline Phosphatase (AP) Activity
| Substrate Type | Enzyme | Effect of Mg²⁺ Site Removal on Activity |
|---|---|---|
| Phosphate Monoester (pNPP) | Alkaline Phosphatase (AP) | ~5,000-fold decrease nih.gov |
| Phosphate Diester | Alkaline Phosphatase (AP) | ~2-fold decrease squarespace.com |
Methodological Optimizations for Specific Research Contexts
The activity of phosphatases in assays using p-Nitrophenyl phosphate magnesium salt is highly dependent on the composition of the reaction buffer. merckmillipore.com Methodological optimization, particularly the inclusion of specific additives and co-factors, is critical for achieving reliable and maximal enzyme activity. Magnesium chloride is a common component, as magnesium ions can serve as essential co-factors for enzymes like alkaline phosphatase. interchim.fr
In addition to magnesium, zinc chloride is another crucial additive for certain phosphatases. For example, bovine intestinal alkaline phosphatase is a metalloenzyme that requires zinc for its catalytic activity. rsc.org Therefore, assay buffers for this enzyme are often supplemented with both magnesium chloride and zinc chloride to ensure the enzyme is in its fully active state. A typical preparation involves dissolving pNPP in a buffer, such as 0.1 M glycine (B1666218) (pH 10.4), containing both 1 mM MgCl₂ and 1 mM ZnCl₂.
The choice of the buffering agent itself is also significant. Diethanolamine (B148213) and Tris-HCl are other commonly used buffers in pNPP-based assays. interchim.fr It is important to avoid phosphate-based buffers, as inorganic phosphate is a product of the pNPP hydrolysis and a potent competitive inhibitor of alkaline phosphatase, which would interfere with the assay results. merckmillipore.com The precise concentrations of these co-factors and the pH of the buffer must be carefully standardized for each specific research application to ensure optimal and reproducible results. merckmillipore.com
Stability and Preparation of Substrate Solutions
The stability and proper preparation of p-Nitrophenyl phosphate (pNPP) substrate solutions are critical for obtaining reliable and reproducible results in enzymatic assays, particularly those involving alkaline phosphatase. The magnesium salt of pNPP is commonly used, and its preparation involves dissolution in specific buffers to ensure optimal enzyme activity and substrate stability.
Solutions of pNPP are typically prepared fresh for immediate use to minimize spontaneous hydrolysis, which can lead to increased background absorbance and inaccurate measurements. While pNPP tablets have shown stability over time when stored at 4°C, the stability of the reconstituted solution is more limited. seracare.com Some ready-to-use stabilized pNPP solutions are commercially available and can be stable for more than 30 months when stored at 4°C and protected from light. interchim.fr However, it is generally recommended to avoid prolonged storage of user-prepared solutions. Key factors influencing the stability of pNPP solutions include the pH of the buffer, exposure to light, and temperature. The substrate is light-sensitive and should be stored in the dark. interchim.frwikipedia.org
The preparation of pNPP substrate solutions for alkaline phosphatase assays typically involves dissolving the pNPP magnesium salt in a buffer at a specific pH. Commonly used buffers include diethanolamine and glycine buffers. ulab360.com The inclusion of magnesium and zinc ions in the buffer can be crucial for the optimal activity of alkaline phosphatase, as these cations are often cofactors for the enzyme. scirp.org
A typical preparation protocol involves dissolving pNPP to a concentration of 1 mg/ml in a buffer solution. ulab360.com The reaction is monitored by measuring the absorbance of the yellow product, p-nitrophenol, at 405 nm. ulab360.comcaymanchem.com The reaction can be stopped by adding a strong base, such as 3 N NaOH, which increases the pH and denatures the enzyme, while also intensifying the yellow color of the p-nitrophenol product.
Below are examples of commonly used buffer preparations for pNPP solutions:
| Buffer Component | Concentration | pH | Additional Components | Reference |
| Glycine | 0.1 M | 10.4 | 1 mM MgCl₂, 1 mM ZnCl₂ | ulab360.com |
| Diethanolamine | 1 M | 9.8 | 0.5 mM MgCl₂ | ulab360.com |
| Tris-HCl | 50 mM | 7.5 | 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl₂, 0.1 mM ZnCl₂ | nih.gov |
| Glycine/NaOH | 0.025 M | 9.6 | 1 mM MgCl₂, 0.1 mM ZnCl₂ | mpbio.com |
Applications in Environmental Bioremediation Studies through Metal-Phosphate Complex Formation
p-Nitrophenyl phosphate, in conjunction with phosphatases, has been investigated as a tool in environmental bioremediation, specifically for the removal of heavy metals from contaminated water. This approach, sometimes referred to as enzyme-mediated bioprecipitation, leverages the enzymatic hydrolysis of pNPP to generate inorganic phosphate ions (Pi). sci-hub.se These liberated phosphate ions then react with dissolved heavy metal ions to form insoluble metal-phosphate complexes, which precipitate out of the solution, thus effectively removing the metals from the aqueous environment. sci-hub.sescience.gov
The process is initiated by the catalytic action of a phosphatase, such as calf intestinal alkaline phosphatase (CIAP), on the pNPP substrate. sci-hub.se The enzyme cleaves the phosphate group from pNPP, releasing p-nitrophenol and inorganic phosphate. sci-hub.se The generated phosphate then serves as a precipitating agent for various divalent and trivalent metal cations. This method has been explored for the remediation of effluents from industries like tanneries and electroplating, which are known to release significant amounts of heavy metals. sci-hub.se
Research has demonstrated the effectiveness of this enzymatic approach for the precipitation of several heavy metals. For instance, studies have shown significant removal of cadmium (Cd²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and chromium (Cr³⁺ and Cr⁶⁺) from single-ion solutions and industrial effluents. sci-hub.se The efficiency of metal precipitation is influenced by factors such as pH, with better results generally observed at alkaline pH values. sci-hub.se
The following table summarizes the findings from a study on the bioprecipitation of heavy metals from industrial effluents using calf intestinal alkaline phosphatase and p-Nitrophenyl phosphate.
| Metal Ion | Initial Concentration (ppm) | pH | Removal Efficiency (%) | Time (min) |
| Cd²⁺ | Not specified | 11 | 50.42 | 120 |
| Co²⁺ | Not specified | 11 | 13.93 | 120 |
| Ni²⁺ | Not specified | 11 | 38.64 | 120 |
This enzymatic bioremediation strategy offers a potentially eco-friendly and cost-effective alternative to conventional chemical precipitation methods for treating heavy metal-contaminated wastewater. sci-hub.se
Role as a Model Organic Phosphorus Compound in Analytical Method Development for Water Analysis
p-Nitrophenyl phosphate serves as a valuable model compound in the development and validation of analytical methods for the detection of organic phosphorus compounds in water. Its well-defined chemical structure and properties make it a suitable surrogate for more complex and hazardous organophosphorus compounds, such as pesticides. nih.govnih.gov The use of pNPP as a model allows researchers to optimize extraction, separation, and detection techniques that can then be applied to a broader range of organophosphates. nih.govnih.govmdpi.com
The chromogenic nature of pNPP is particularly advantageous in the initial stages of method development. wikipedia.orgcaymanchem.com The enzymatic hydrolysis of pNPP to the colored p-nitrophenol provides a straightforward and rapid spectrophotometric method to assess the efficiency of a given process. wikipedia.orgneb.com This allows for the quick screening of experimental conditions and the validation of new analytical platforms.
In the context of water analysis, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed for the determination of organophosphorus pesticides and their degradation products. nih.govnih.govepa.gov While these methods are highly sensitive and specific, their development requires robust model compounds for calibration and validation. pNPP, with its phosphate ester linkage similar to that found in many organophosphate pesticides, can be used to challenge and refine these analytical systems.
Furthermore, studies on the environmental fate and transport of organophosphorus pollutants often utilize pNPP as a model substrate. For example, research on the hydrolysis of organophosphates catalyzed by naturally occurring minerals or nanoparticles in aquatic environments has employed pNPP to elucidate reaction mechanisms and kinetics. nih.gov These fundamental studies are crucial for predicting the persistence and transformation of organophosphorus contaminants in water bodies.
The table below outlines various analytical techniques for which pNPP can serve as a model compound in their development for water analysis.
| Analytical Technique | Detector | Application in Water Analysis |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) | Determination of volatile and semi-volatile organophosphorus pesticides. nih.govepa.gov |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), Diode Array Detector (DAD) | Analysis of polar and non-volatile organophosphorus compounds and their transformation products. nih.gov |
| Spectrophotometry | UV-Vis Spectrophotometer | Quantification of phosphatase activity and initial screening of hydrolysis reactions. wikipedia.org |
| Fluorescence Spectroscopy | Fluorometer | Development of novel sensing methods for p-nitrophenol, a hydrolysis product of pNPP and other organophosphates. nih.gov |
Q & A
Q. What is the role of magnesium ions in alkaline phosphatase (ALP) assays using p-nitrophenyl phosphate magnesium salt?
Magnesium ions (Mg²⁺) act as essential cofactors for ALP, stabilizing the enzyme-substrate complex and enabling hydrolysis. In their absence, enzymatic activity is significantly reduced, leading to underestimation of ALP levels. The reaction is monitored photometrically at 405 nm, where the yellow product (p-nitrophenol) correlates with enzyme activity .
Q. How is this compound utilized in determining ALP activity?
ALP hydrolyzes p-nitrophenyl phosphate to release p-nitrophenol and phosphate. The reaction requires Mg²⁺ and Zn²⁺ ions, with the yellow color intensity of p-nitrophenol measured at 405 nm. Activity is calculated using a standard curve or molar extinction coefficient (ε = 18,000 M⁻¹cm⁻¹) .
Q. What are critical considerations when preparing phosphate buffer solutions for assays involving this substrate?
Use high-purity salts (e.g., KH₂PO₄/K₂HPO₄), adjust pH to 6.0–10.0 (optimal for ALP), and ensure proper sterilization (autoclaving). Buffers must maintain ionic strength to prevent substrate degradation or precipitation .
Advanced Research Questions
Q. How can researchers determine the dissociation constant (Kd) of the Mg-p-nitrophenyl phosphate-enzyme complex?
Perform reciprocal (Lineweaver-Burk) plots of enzyme activity versus substrate concentration at constant Mg²⁺. The slope of the linear fit provides , while the y-intercept gives . Studies report a of ~3 mM for the sarcoplasmic reticulum calcium transport enzyme .
Q. What experimental approaches assess the impact of hydrostatic pressure on Mg-p-nitrophenyl phosphate hydrolysis?
Measure enzymatic activity under varying pressures (0.1–40 MPa) and plot versus pressure. The slope provides the activation volume (), which reflects pressure-dependent conformational changes in the enzyme. For example, increases from 24 to 35 mL/mol under high Mg-p-nitrophenyl phosphate concentrations .
Q. How to resolve discrepancies in enzyme kinetics when using this substrate under modifier conditions (e.g., dimethyl sulfoxide)?
Re-evaluate substrate binding models. Modifiers may alter ternary complex formation or induce allosteric effects, requiring revised kinetic frameworks (e.g., non-Michaelis-Menten models). Validate assumptions using activity plots at varying Mg²⁺ and substrate concentrations .
Q. How does the choice of magnesium salt affect hydrolysis kinetics in enzyme assays?
Counterions (e.g., chloride, ATP) influence free Mg²⁺ availability. Calculate ionized Mg²⁺ using stability constants (e.g., for Mg-p-nitrophenyl phosphate at pH 7.0). Excess competing ions (e.g., ATP) reduce substrate availability, altering apparent .
Q. How to validate analytical recovery of organic phosphorus compounds like p-NPP in environmental samples?
Optimize autoclave conditions (time, temperature) and spike samples with p-NPP. Recovery >90% indicates method validity. Use spectrophotometric or chromatographic detection to quantify liberated phosphate after hydrolysis .
Q. What statistical methods ensure reliability in enzyme kinetics studies with this substrate?
Use nonlinear regression for Michaelis-Menten analysis or linearized plots (Lineweaver-Burk, Eadie-Hofstee). Report mean ± SEM from ≥3 replicates. For pressure-dependent studies, segmental regression identifies pressure ranges with distinct values .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
